molecular formula C23H30FN3 B584013 Blonanserin-d5 CAS No. 1346599-86-7

Blonanserin-d5

Cat. No.: B584013
CAS No.: 1346599-86-7
M. Wt: 372.543
InChI Key: XVGOZDAJGBALKS-ZBJDZAJPSA-N
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Description

Blonanserin-d5 is a deuterium-labeled derivative of blonanserin, an atypical antipsychotic used primarily in the treatment of schizophrenia. The deuterium labeling is used in pharmacokinetic studies to trace the drug’s metabolism and distribution within the body .

Biochemical Analysis

Biochemical Properties

Blonanserin-d5, like its parent compound Blonanserin, binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . This interaction with these receptors reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to improve the symptoms of schizophrenia in patients, suggesting that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to and inhibition of dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . This leads to a reduction in dopaminergic and serotonergic neurotransmission, which is thought to result in a decrease in the positive and negative symptoms of schizophrenia .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in several studies. For instance, a study found that Blonanserin significantly improved the symptoms of schizophrenia in female patients aged 18–40 years over a 12-week period .

Metabolic Pathways

This compound is rapidly absorbed, and its metabolism involves immediate plasma concentration elevation of the N-oxide form (M2) and gradual rises of the N-deethylated form (M1) and its downstream metabolites .

Transport and Distribution

Blonanserin, the parent compound, has a volume of distribution in the central nervous system greater than that in the periphery .

Subcellular Localization

Studies on Blonanserin have shown that it binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A, suggesting that it may be localized to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of blonanserin-d5 involves the incorporation of deuterium atoms into the blonanserin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated ethylamine in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Blonanserin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Blonanserin-d5 is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

Blonanserin-d5, like blonanserin, exerts its effects by binding to and inhibiting dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A. This inhibition reduces dopaminergic and serotonergic neurotransmission, which is thought to alleviate the positive and negative symptoms of schizophrenia. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking of the drug’s pharmacokinetics .

Comparison with Similar Compounds

Blonanserin-d5 is unique due to its deuterium labeling, which distinguishes it from other antipsychotic drugs. Similar compounds include:

This compound’s uniqueness lies in its use as a research tool to study the pharmacokinetics and metabolism of blonanserin, providing valuable insights that are not possible with non-deuterated compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGOZDAJGBALKS-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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